Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 60016) is a small organic molecule containing an oxirane (epoxidized) ring and a methyl ester group. While its natural occurrence is unknown, it can be synthesized in the laboratory through various methods including asymmetric epoxidation and ring-opening reactions. Studies have reported its successful synthesis using different catalysts and reaction conditions, highlighting its potential for further exploration in organic synthesis [, ].
Limited information is available regarding the specific biological activities of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. However, due to the presence of the oxirane ring, it might exhibit interesting properties relevant to biological research. Epoxides are known for their reactivity towards nucleophiles, making them potential candidates for modifying biomolecules and investigating their functions. Additionally, the presence of the 4-methoxyphenyl group could contribute to specific interactions with biological targets, warranting further investigation [].
Given the limited research on this specific molecule, further exploration of its potential applications is warranted. This could involve:
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, also known as methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, is a small organic compound characterized by the presence of an oxirane (epoxide) ring and a methyl ester group. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol. The compound features a methoxyphenyl substituent, which is significant for its potential reactivity and biological interactions. It exists as two enantiomers, (2R,3S) and (2S,3R), which have identical chemical formulas but differ in their three-dimensional arrangements around the chiral centers .
Several methods are reported for synthesizing methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate:
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has potential applications in various fields:
Research into the interactions of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate with biological systems is still emerging. Given its epoxide nature, it may interact with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that could affect biological functions. Further studies are needed to elucidate these interactions and their implications .
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Methyl 3-(p-methoxyphenyl)-2,3-epoxypropionate | Structure | Similar epoxide structure; different substituent position |
Methyl 3-(4-fluorophenyl)-oxirane-2-carboxylate | Structure | Fluorine substituent; potential differences in reactivity |
Methyl (2S,3R)-3-(4-hydroxyphenyl)oxirane-2-carboxylate | Structure | Hydroxy group instead of methoxy; differing biological properties |
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific combination of an epoxide ring and a methoxy-substituted phenyl group, which may influence its chemical reactivity and potential biological interactions compared to similar compounds.
Corrosive;Irritant